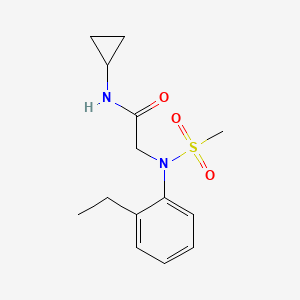
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP-7930, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CGP-7930 belongs to the class of glycine receptor antagonists, which are known to modulate the activity of the glycine receptor in the central nervous system.
作用機序
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The glycine receptor is involved in the regulation of inhibitory neurotransmission and plays a crucial role in the modulation of neuronal excitability. By blocking the glycine receptor, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide reduces the inhibitory tone in the central nervous system, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is thought to contribute to its anxiolytic and antipsychotic effects. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the amplitude and frequency of spontaneous inhibitory postsynaptic currents in the hippocampus, which is thought to contribute to its anticonvulsant effects.
実験室実験の利点と制限
One of the main advantages of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for the glycine receptor, which makes it a useful tool for studying the role of the glycine receptor in various neurological disorders. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the development of more potent glycine receptor antagonists that can be used to study the role of the glycine receptor in various neurological disorders. Additionally, there is a need for further investigation into the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, particularly in the treatment of schizophrenia and neuropathic pain. Finally, there is a need for further studies to elucidate the mechanisms underlying the biochemical and physiological effects of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
合成法
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopropylamine with 2-ethylbenzoyl chloride to form N-cyclopropyl-2-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopropyl-N-(2-ethylphenyl)-N-(methylsulfonyl)glycinamide. The final step involves the reaction of this intermediate with 1,3-dicyclohexylcarbodiimide to form N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential use in the treatment of schizophrenia and neuropathic pain.
特性
IUPAC Name |
N-cyclopropyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-11-6-4-5-7-13(11)16(20(2,18)19)10-14(17)15-12-8-9-12/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARVRCNAYKCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

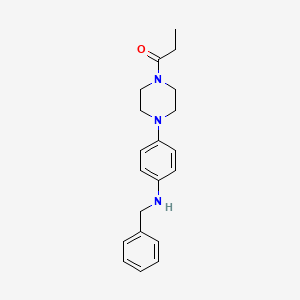
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
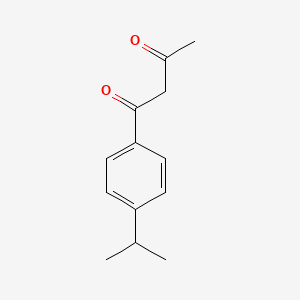
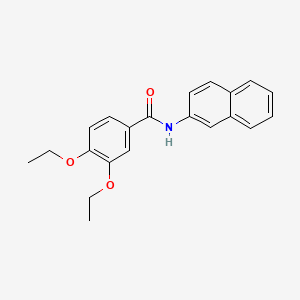
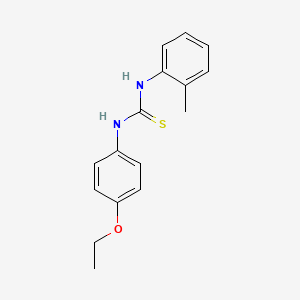
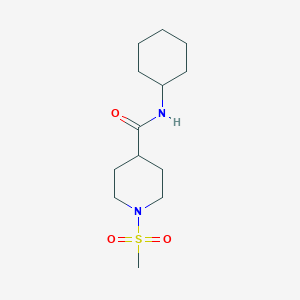

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)